molecular formula C7H13NO3 B13453764 Methyl (S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate

Methyl (S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13453764
M. Wt: 159.18 g/mol
InChI Key: QSZPPWBLNJFGIT-ZETCQYMHSA-N
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Description

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the use of proline or its derivatives as starting materials. One common method involves the esterification of proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can provide steric and electronic effects that enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its combination of a chiral center, hydroxymethyl group, and ester functionality. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S)-2-(hydroxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)3-2-4-8-7/h8-9H,2-5H2,1H3/t7-/m0/s1

InChI Key

QSZPPWBLNJFGIT-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@]1(CCCN1)CO

Canonical SMILES

COC(=O)C1(CCCN1)CO

Origin of Product

United States

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